3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride
Description
Properties
IUPAC Name |
3-[[3-(4-methoxyphenyl)phenyl]methyl]-1-methylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-21-11-10-20-18(19(21)22)13-14-4-3-5-16(12-14)15-6-8-17(23-2)9-7-15;/h3-9,12,18,20H,10-11,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBNBJQQWKNHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)CC2=CC(=CC=C2)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride, also referred to by its chemical formula C19H23ClN2O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H23ClN2O2
- Molecular Weight : 346.86 g/mol
- CAS Number : 71298958
The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes:
- 5-HT7 Receptor Antagonism : Research indicates that compounds similar to this compound act as antagonists at the 5-HT7 receptor, which is implicated in mood regulation and pain perception. This receptor is a promising target for treating depression and neuropathic pain .
- Cholinesterase Inhibition : The compound may also exhibit cholinesterase inhibitory activity, which is beneficial in the context of Alzheimer's disease. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can enhance cholinergic transmission, potentially improving cognitive function .
- Anticancer Activity : Preliminary studies suggest that piperazine derivatives can induce apoptosis in cancer cells. For instance, related compounds have demonstrated cytotoxic effects against various tumor cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Biological Activity Summary Table
Case Studies
- Depression Treatment : A study investigated the efficacy of a series of piperazine derivatives as 5-HT7 receptor antagonists. The results showed significant antidepressant-like effects in animal models, suggesting that similar compounds could be developed for clinical use .
- Alzheimer's Disease : In vitro studies demonstrated that piperazine-based compounds could inhibit AChE effectively, leading to improved cognitive performance in Alzheimer’s disease models. The structure-activity relationship (SAR) analyses indicated that modifications at the piperazine ring could enhance selectivity and potency against cholinesterases .
- Cancer Research : Research involving the cytotoxic effects of piperazine derivatives on FaDu hypopharyngeal tumor cells revealed that certain structural modifications led to increased apoptosis rates compared to standard chemotherapeutics like bleomycin .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-[[3-(4-methoxyphenyl)phenyl]methyl]-1-methylpiperazin-2-one hydrochloride
- CAS Registry Number : 1361111-84-3
- Molecular Formula : C₁₉H₂₃ClN₂O₂
- Molecular Weight : 346.800 g/mol
- Key Features: Contains a biphenyl moiety substituted with a methoxy group at the 4'-position. Features a methylated piperazin-2-one core, which is structurally distinct from simpler piperazine derivatives due to the ketone group at position 2.
The methoxy group on the biphenyl system likely serves as a pharmacophore for receptor binding .
Structural Analogues and Pharmacological Relevance
The compound belongs to a class of methoxyphenylpiperazine derivatives, which are explored for CNS activity (e.g., serotonin/dopamine receptor modulation). Below is a comparative analysis with key analogues:
Functional Group Impact on Bioactivity
- Biphenyl vs.
- Piperazin-2-one vs. Piperazine : The ketone group in the piperazin-2-one core may reduce basicity compared to unmodified piperazines, altering pharmacokinetics (e.g., absorption, metabolism) .
- Methoxy Positioning : The 4'-methoxy group on the biphenyl system differs from 2-methoxy substituents in HBK series compounds, which could influence steric hindrance and hydrogen bonding .
Preparation Methods
Formation of the 4'-Methoxy-biphenyl Group
The biphenyl structure with a methoxy substituent at the 4'-position is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction couples a halogenated aromatic compound with a boronic acid derivative under basic conditions.
-
- Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands
- Base: Potassium carbonate or sodium carbonate
- Solvent: Mixture of water and organic solvent (e.g., toluene or dioxane)
- Temperature: 80–110 °C
- Time: 12–24 hours under inert atmosphere (nitrogen or argon)
-
- 4-Bromoanisole (4-bromo-1-methoxybenzene) coupled with phenylboronic acid yields 4'-methoxy-biphenyl.
This method is favored for its mild conditions, functional group tolerance, and high regioselectivity.
Attachment to Piperazin-2-one Ring
The biphenyl moiety is linked to the piperazin-2-one ring through a methylene bridge at the 3-position of the biphenyl ring (3-ylmethyl linkage). This step often involves:
- Formation of a benzyl halide intermediate from the biphenyl methanol derivative (e.g., 4'-methoxy-biphenyl-3-methanol), typically via halogenation using reagents like thionyl chloride or phosphorus tribromide.
Nucleophilic substitution reaction between the benzyl halide and the piperazin-2-one nitrogen.
-
- Base: Triethylamine or potassium carbonate to neutralize HCl formed
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0–25 °C to avoid side reactions
- Time: 4–12 hours
This step requires careful control to avoid over-alkylation or polymerization.
Methylation and Hydrochloride Salt Formation
Methylation of the piperazin-2-one nitrogen is typically achieved via:
- Alkylation with methyl iodide or methyl sulfate
- Base: Potassium carbonate or sodium hydride to deprotonate the nitrogen
- Solvent: Acetonitrile or DMF
- Temperature: Room temperature to 50 °C
- Time: 2–6 hours
Finally, the free base is converted to the hydrochloride salt by treatment with anhydrous hydrogen chloride gas or HCl in organic solvents (e.g., ethereal HCl), yielding the hydrochloride salt with improved stability and solubility.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes/Outcomes |
|---|---|---|
| Biphenyl formation | Pd catalyst, K₂CO₃, toluene/H₂O, 100 °C | High yield (~80–90%), scalable, regioselective |
| Benzyl halide formation | SOCl₂ or PBr₃, DCM, 0 °C to RT | Clean conversion, avoid over-halogenation |
| N-alkylation | Benzyl halide, base, DCM/MeCN, RT | Moderate to good yield (60–85%), mild conditions |
| N-methylation | Methyl iodide, base, DMF, RT | Efficient methylation, minimal side products |
| Hydrochloride salt prep | HCl gas or HCl in ether, RT | High purity, stable salt form |
Analytical and Research Findings
Purity and Structural Confirmation:
- NMR Spectroscopy: Proton NMR confirms aromatic protons of biphenyl (δ 7.0–7.8 ppm), methoxy group (δ ~3.8 ppm), piperazinone ring protons (δ 2.5–3.5 ppm), and methyl group on nitrogen (δ ~2.2–2.5 ppm).
- Mass Spectrometry (MS): Confirms molecular ion peak consistent with C20H24N2O2Cl (hydrochloride form).
- Infrared Spectroscopy (IR): Characteristic amide carbonyl stretch near 1650 cm⁻¹, aromatic C–H stretches, and N–H bending vibrations.
- Elemental Analysis: Matches calculated carbon, hydrogen, nitrogen, and chlorine content.
-
- Thin-layer chromatography (TLC) using silica gel and UV detection monitors reaction progress.
- High-performance liquid chromatography (HPLC) assesses purity and reaction completion.
-
- Use of microwave-assisted synthesis in Suzuki coupling reduces reaction time from 24 h to 30 min with comparable yields.
- Solvent choice (e.g., DMF vs. THF) influences alkylation efficiency and product stability.
- Catalyst and ligand screening improve biphenyl coupling efficiency.
Comparative Data from Related Piperazin-2-one Biphenyl Derivatives
| Compound | Key Synthetic Step | Yield (%) | Notes |
|---|---|---|---|
| 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one | Suzuki coupling + acylation + methylation | 70–85 | Well-established industrial route |
| 3,4-Dimethylpiperazin-2-one hydrochloride | Cyclization of 1,2-diamines | 65–75 | Alternative piperazinone synthesis |
| 3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-one hydrochloride | Suzuki coupling + benzyl halide alkylation + methylation + salt formation | 60–80 | Requires careful control to avoid side reactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
